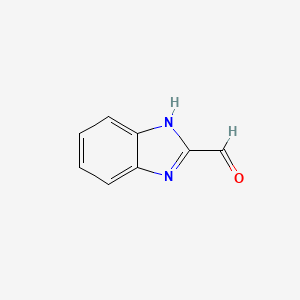

1H-Benzimidazole-2-carboxaldehyde

説明

Significance as a Heterocyclic Aromatic Compound in Medicinal Chemistry

The benzimidazole (B57391) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. acs.org This characteristic is attributed to its structural similarity to purine, a key component of DNA and RNA, allowing it to interact with various biopolymers. acs.orgnih.gov The presence of the benzimidazole core in 1H-Benzimidazole-2-carboxaldehyde is a primary contributor to the biological activities observed in its derivatives.

The substitution at the N-1 and C-2 positions of the benzimidazole ring has been shown to significantly influence the biological properties of the resulting compounds. acs.org The aldehyde group at the C-2 position of this compound provides a reactive site for further molecular modifications, enabling the synthesis of a diverse library of derivatives with tailored biological activities.

Role as a Versatile Intermediate in Organic Synthesis

The aldehyde functional group in this compound is highly reactive and participates in a variety of chemical transformations, making it a crucial building block in organic synthesis. chemimpex.comchemimpex.com It readily undergoes condensation reactions, nucleophilic additions, and other transformations to create more complex molecular architectures.

Key synthetic applications include:

Synthesis of Schiff Bases: this compound reacts with primary amines to form Schiff bases. tandfonline.comresearchgate.netgoogle.com These reactions are often straightforward and can be catalyzed to improve efficiency. tandfonline.com The resulting Schiff bases are themselves valuable precursors for the synthesis of other heterocyclic systems and have shown a range of biological activities.

Synthesis of Chalcones: The compound is a key reactant in the Claisen-Schmidt condensation with acetophenones to produce benzimidazole-chalcone hybrids. nih.govresearchgate.netresearchgate.net This reaction involves the formation of an α,β-unsaturated carbonyl system, a structural feature associated with various pharmacological properties. acs.org

Synthesis of Hydrazones: Reaction with hydrazines yields hydrazone derivatives. nih.govrsc.org These compounds have been investigated for their potential as antiparasitic and antioxidant agents. nih.govrsc.org

The ability to easily modify the structure of this compound through these and other reactions makes it an invaluable tool for chemists seeking to create novel molecules with specific desired properties. chemimpex.com

Broad Applications in Pharmaceutical Research and Development

The derivatives of this compound have been explored for a wide spectrum of pharmacological activities, underscoring the compound's importance in drug discovery and development. The benzimidazole scaffold is a common feature in a number of FDA-approved drugs. acs.org

Research has demonstrated that derivatives of this compound exhibit a range of biological effects, including:

Anticancer Activity: Numerous studies have focused on the synthesis of benzimidazole derivatives as potential anticancer agents. chemimpex.comnih.gov For instance, benzimidazole-chalcone hybrids have been designed as non-intercalative topoisomerase II catalytic inhibitors, a mechanism to fight cancer. nih.gov Other derivatives have shown cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial Activity: The benzimidazole core is associated with antimicrobial properties. acs.orgnih.gov Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. acs.orgrsc.org

Antiparasitic Activity: Benzimidazole-containing compounds have a recognized history as anthelmintic agents. researchgate.net Hydrazone derivatives of this compound have shown promising in vitro activity against parasites like Trichinella spiralis. nih.govrsc.org

Anti-inflammatory Activity: Certain benzimidazole derivatives have demonstrated anti-inflammatory properties. nih.gov

The diverse biological potential of compounds derived from this compound continues to drive research into new therapeutic applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOSJWYZDQIMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186791 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-30-5 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzimidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HN35PDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1H-Benzimidazole-2-carboxaldehyde

The synthesis of this compound is primarily achieved through two main strategies: the cyclization of o-phenylenediamine (B120857) derivatives and the oxidation of pre-formed benzimidazole (B57391) precursors.

Cyclization of o-Phenylenediamine Derivatives

The condensation of o-phenylenediamine with a suitable two-carbon synthon is a fundamental and widely employed method for constructing the benzimidazole ring system.

Condensation with Formaldehyde Derivatives

The reaction of o-phenylenediamine with various aldehydes, including formaldehyde, represents a direct approach to forming the benzimidazole scaffold. orientjchem.org This condensation reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclodehydrogenation to yield the final benzimidazole product. orientjchem.org The choice of solvent and catalyst can significantly influence the reaction efficiency and yield. For instance, the use of p-toluenesulfonic acid (p-TSOH) as a catalyst in solvents like DMF has been reported to facilitate this transformation. orientjchem.org

Catalyzed Condensation utilizing Nanoparticles

In recent years, the use of heterogeneous catalysts, particularly nanoparticles, has gained prominence in organic synthesis due to their high efficiency, reusability, and milder reaction conditions. Supported gold nanoparticles (AuNPs) on metal oxides like TiO₂ and CeO₂ have been demonstrated as effective catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. mdpi.comnih.gov These reactions can often be carried out at ambient temperatures and without the need for harsh oxidizing agents. mdpi.comnih.gov The catalytic activity is attributed to the ability of the gold nanoparticles to facilitate the cyclization and subsequent dehydrogenation steps. mdpi.com Other nanoparticle systems, such as ZnO-NPs, have also been successfully employed for the cyclocondensation of o-phenylenediamine with aromatic aldehydes, offering advantages like high yields and shorter reaction times. researchgate.net

Reaction with Carbon Disulfide and Potassium Hydroxide to form 1H-benzo[d]imidazole-2-thiol, followed by Oxidation or Substitution

An alternative, multi-step approach involves the initial synthesis of 1H-benzo[d]imidazole-2-thiol. This is typically achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. nih.gov The resulting 2-thiol derivative can then be converted to this compound through a series of chemical transformations. One reported method involves the oxidation of the thiol to a sulfonic acid using an oxidizing agent like potassium permanganate, followed by reaction with hydrazine (B178648) to form a 2-hydrazinyl-1H-benzimidazole intermediate. nih.gov This intermediate can then be condensed with an appropriate aldehyde to yield the target compound.

Oxidation Reactions

Another major synthetic pathway to this compound involves the oxidation of a pre-existing 2-substituted benzimidazole, most commonly (1H-benzimidazol-2-yl)methanol.

Oxidation of (1H-Benzimidazol-2-yl)methanol

The oxidation of (1H-benzimidazol-2-yl)methanol provides a direct and efficient route to this compound. This transformation can be accomplished using a variety of oxidizing agents. Manganese(IV) oxide is a commonly used reagent for this purpose. Other catalytic systems, such as those based on ruthenium with hydrogen peroxide, have also been explored for this oxidation, offering potentially greener and more efficient alternatives.

Table 1: Summary of Synthetic Routes for this compound

| Route | Sub-Route | Starting Materials | Key Reagents/Catalysts | Intermediate(s) | Reference(s) |

|---|---|---|---|---|---|

| Cyclization | Condensation with Formaldehyde Derivatives | o-Phenylenediamine, Formaldehyde | p-Toluenesulfonic acid | Schiff base | orientjchem.org |

| Cyclization | Nanoparticle Catalyzed Condensation | o-Phenylenediamine, Aldehydes | Au/TiO₂, ZnO-NPs | Imine | mdpi.comnih.govresearchgate.net |

| Cyclization | From 1H-benzo[d]imidazole-2-thiol | o-Phenylenediamine, Carbon Disulfide | Potassium Hydroxide, Potassium Permanganate, Hydrazine | 1H-benzo[d]imidazole-2-thiol, 1H-benzimidazol-2-yl-sulfonic acid, 2-hydrazinyl-1H-benzimidazole | nih.gov |

| Oxidation | Oxidation of (1H-Benzimidazol-2-yl)methanol | (1H-Benzimidazol-2-yl)methanol | Manganese(IV) Oxide, Ruthenium-based catalysts/H₂O₂ | - |

Functional Group Reactivity of the Aldehyde Moiety

The aldehyde group at the 2-position of the benzimidazole ring is a primary site for various chemical reactions, including condensations, nucleophilic additions, and reductive aminations.

Condensation Reactions

The carbonyl group of this compound readily undergoes condensation reactions with primary amino compounds, eliminating a molecule of water to form a new carbon-nitrogen double bond (C=N). libretexts.orgyoutube.com This class of reactions is fundamental for synthesizing imines, Schiff bases, hydrazones, and other related derivatives. The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, a process often catalyzed by acid. libretexts.orgyoutube.com

The reaction of this compound with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org These reactions are typically reversible and require careful pH control for optimal yields. libretexts.org

A significant application of this reactivity is the condensation with hydrazine and its derivatives. For instance, reaction with hydrazine hydrate (B1144303) produces the corresponding hydrazone. nih.govrsc.org These hydrazones are stable compounds and serve as versatile intermediates for synthesizing more complex heterocyclic systems. nih.gov

Similarly, the condensation with thiosemicarbazide (B42300) yields thiosemicarbazones. This reaction is typically carried out by refluxing the aldehyde and thiosemicarbazide in a solvent like ethanol (B145695). mdpi.com The resulting thiosemicarbazones, which feature a C=N-NH-C(=S)NH₂ moiety, are a well-studied class of compounds.

A summary of representative condensation reactions is presented below:

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Benzimidazole-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | Benzimidazole-CH=N-NH₂ |

| Thiosemicarbazide (H₂N-NH-C(S)NH₂) | Thiosemicarbazone | Benzimidazole-CH=N-NH-C(S)NH₂ |

This table illustrates the general products from the condensation of this compound with various amino compounds.

When this compound is treated with hydroxylamine (B1172632) (NH₂OH), it undergoes a condensation reaction to form an oxime. This reaction is analogous to the formation of imines and involves the elimination of water to create a C=N-OH functional group. The resulting product, this compound oxime, is a stable derivative. The reaction can also be performed on N-substituted benzimidazoles, such as 1-methylbenzimidazole-2-carboxaldehyde, to yield the corresponding N-methylated oxime.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. udel.edunih.govmasterorganicchemistry.com In this reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as benzyltriphenylphosphonium (B107652) chloride, in the presence of a base. udel.eduyoutube.com The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which then decomposes to yield an alkene and a phosphine (B1218219) oxide byproduct. udel.edumasterorganicchemistry.com This method is a powerful tool for extending the carbon chain and synthesizing various substituted styrene-like derivatives of benzimidazole. masterorganicchemistry.com

Reductive Amination Strategies

Reductive amination is a versatile method for forming new C-N single bonds by converting the carbonyl group into an amine. This process typically involves a one-pot reaction where the aldehyde first condenses with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Heterogeneous catalysts, such as gold nanoparticles supported on materials like titanium dioxide (Au/TiO₂), have been shown to be effective for the reductive amination of various aldehydes, including heterocyclic aldehydes. This method allows for the reaction of this compound with a range of primary and secondary amines using a reducing agent like a silane (B1218182) under mild conditions. nih.gov

Derivatization of the Benzimidazole Core

Beyond the reactivity of the aldehyde group, the benzimidazole ring itself can be functionalized. The nitrogen atom at the 1-position (N-1) possesses a replaceable hydrogen and is a key site for derivatization, most commonly through N-alkylation. nih.gov

N-alkylation reactions involve the substitution of the N-H proton with an alkyl or allyl group. This is typically achieved by treating the benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. beilstein-journals.orgbeilstein-journals.org For example, reacting this compound with allyl bromide would yield 1-Allyl-1H-benzimidazole-2-carbaldehyde. scbt.comsigmaaldrich.com This modification can significantly alter the molecule's physical properties and biological activity. nih.gov

Furthermore, the benzene (B151609) portion of the benzimidazole ring can undergo electrophilic substitution reactions such as nitration. researchgate.net Nitration of N-methylated benzimidazole-2-carbaldehyde, for instance, can lead to the introduction of a nitro group onto the aromatic ring, yielding products like 1-methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde. nih.gov These reactions, however, can produce a mixture of isomers, and the position of substitution is influenced by the existing substituents on the ring.

A summary of representative derivatizations of the benzimidazole core is presented below:

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (R-X), Base | 1-Alkyl-1H-benzimidazole-2-carboxaldehyde |

| N-Allylation | Allyl Halide, Base | 1-Allyl-1H-benzimidazole-2-carboxaldehyde |

| Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro-1H-benzimidazole-2-carboxaldehyde |

This table provides examples of reactions that modify the core benzimidazole structure of this compound.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the benzimidazole ring are key sites for modification, allowing for the introduction of various alkyl and substituted alkyl groups. These reactions are typically carried out in the presence of a base, which deprotonates the N-H group, facilitating nucleophilic attack on an alkylating agent. researchgate.net

A common method involves the reaction of a benzimidazole derivative with functionalized halides in a basic medium. For instance, N-substituted benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with various halides in the presence of a base. The absence of the characteristic NH proton peak between 11 and 12 ppm and the appearance of a new peak for methylene (B1212753) protons attached to the nitrogen in 1H NMR spectra confirm successful N-substitution.

The choice of alkylating agent and reaction conditions can be tailored to introduce specific functionalities. For example, the reaction of 2-(benzylthiomethyl)-1H-benzimidazole with benzyl (B1604629) chloride or bromide in the presence of potassium carbonate (K2CO3) yields N-alkylated derivatives. researchgate.net Similarly, a sustainable approach for N-1 alkylation of imidazoles and benzimidazoles has been developed using an alkaline water-SDS system, which avoids the use of volatile organic solvents and enhances reaction rates. lookchem.com

The introduction of different alkyl chains at the N-1 position can significantly influence the properties of the resulting compounds. Studies have shown that N-substitution with straight-chain alkyl groups can enhance the biological activity of 2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov The reaction conditions can be adjusted based on the reactivity of the alkylating agent; for instance, reactions with dimethyl carbonate may require heating, while those with the more volatile ethyl bromide are conducted in an ice bath. nih.gov

Table 1: Examples of N-Alkylation and N-Substitution Reactions

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Mercaptobenzimidazole | Methyl iodide, Ethanol | 2-Methylthio-1H-benzimidazole | |

| 5-Nitro-2-mercaptobenzimidazole | Methyl iodide, Ethanol | 5-Nitro-2-methylthio-1H-benzimidazole | |

| 2-(Benzylthiomethyl)-1H-benzimidazole | Benzyl chloride/bromide, K2CO3 | N-Alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | researchgate.net |

| Benzimidazole derivatives | Alkyl halides, 50% aq. NaOH-SDS | N-1 alkylated benzimidazole derivatives | lookchem.com |

| 2-(Substituted phenyl)-1H-benzimidazole | Dimethyl carbonate or Ethyl bromide | N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | nih.gov |

Introduction of Other Substituents on the Benzimidazole Ring

Beyond N-alkylation, the benzimidazole scaffold can be further functionalized by introducing substituents at various positions on the benzene ring. nih.gov These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity. nih.gov

One common strategy involves the condensation of substituted o-phenylenediamines with aldehydes or carboxylic acids. nih.gov For example, a series of 6-substituted 1H-benzimidazole derivatives were synthesized by condensing 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. nih.gov This initial step provides a scaffold that can then undergo further reactions, such as N-alkylation. nih.gov

Microwave-assisted synthesis has emerged as an efficient method for preparing these derivatives, often leading to excellent yields in shorter reaction times compared to conventional heating. nih.govnih.gov The use of sodium metabisulfite (B1197395) as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes is a common and effective approach. nih.gov

The nature and position of substituents on the benzimidazole ring play a significant role in determining the compound's properties. nih.gov For instance, the presence of electron-withdrawing or -donating groups on the benzimidazole scaffold has been shown to be associated with variations in biological activity. nih.gov

Table 2: Synthesis of Substituted Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 4-Nitro-o-phenylenediamine | Substituted aromatic aldehydes | Sodium metabisulfite | 6-Nitro-1H-benzimidazole derivatives | nih.gov |

| 4-Chloro-o-phenylenediamine | Substituted aromatic aldehydes | Sodium metabisulfite | 6-Chloro-1H-benzimidazole derivatives | nih.gov |

| Benzene-1,2-diamine derivative | Substituted aromatic aldehyde | Microwave irradiation | 2,6-Disubstituted 1H-benzimidazole derivatives | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for benzimidazole derivatives, aligning with the principles of green chemistry. chemmethod.comsphinxsai.com These approaches aim to reduce waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources. chemmethod.com

One-pot synthesis methods are particularly attractive from a green chemistry perspective as they reduce the number of work-up and purification steps. researchgate.netorganic-chemistry.org For instance, 2-substituted benzimidazoles have been synthesized in a one-pot reaction by condensing o-phenylenediamine and an aldehyde in the presence of ammonium (B1175870) chloride at elevated temperatures, which is considered a green and economical method. sphinxsai.com Another efficient one-pot procedure involves the condensation of o-phenylenediamines with aryl aldehydes using a hydrogen peroxide and hydrochloric acid system in acetonitrile (B52724) at room temperature. organic-chemistry.org

The use of green catalysts and solvents is another cornerstone of these eco-friendly approaches. chemmethod.comnanobioletters.com Zinc oxide nanoparticles (ZnO-NPs) have been employed as a recyclable and effective catalyst for the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine, leading to high yields in shorter reaction times. mdpi.comnih.gov Similarly, pomegranate peel powder has been utilized as a natural, biodegradable, and efficient catalyst for the synthesis of benzimidazole derivatives in ethanol, a green solvent. nanobioletters.com

Water, as a solvent, offers significant environmental and economic advantages over hazardous organic solvents. researchgate.net Methods have been developed for the synthesis of benzimidazole derivatives in aqueous media, such as the reaction of 1,2-phenylenediamine derivatives with arylidene malononitrile. researchgate.net Even solvent-free conditions have been successfully employed, for example, using potassium ferrocyanide (K4[Fe(CN)6]) as a catalyst for the reaction of 1,2-diamines with aldehydes. sphinxsai.com

Air has also been used as a non-toxic and inexhaustible oxidant in the one-pot condensation of o-phenylenediamines with aromatic aldehydes in ethanol at room temperature, highlighting a simple and environmentally benign procedure. researchgate.net

Table 3: Green Chemistry Approaches in Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Key Green Feature(s) | Reference |

|---|---|---|---|

| o-Phenylenediamine, Aldehydes | Ammonium chloride, 80-90 °C | One-pot synthesis, economical catalyst | sphinxsai.com |

| Substituted aromatic aldehydes, o-Phenylenediamine | Zinc oxide nanoparticles (ZnO-NPs), Ethanol, 70 °C | Recyclable catalyst, high yield, shorter reaction time | nih.gov |

| Aromatic aldehydes, o-Phenylenediamine | Pomegranate peel powder, Ethanol, Room temperature | Natural and biodegradable catalyst, green solvent | nanobioletters.com |

| 1,2-Phenylenediamine derivatives, Arylidene malononitrile | Water or solvent-free | Use of water as a green solvent, solvent-free conditions | researchgate.net |

| o-Phenylenediamines, Aromatic aldehydes | Continuous bubbling of air, Ethanol, Room temperature | Use of air as a non-toxic oxidant | researchgate.net |

| o-Phenylenediamines, Aryl aldehydes | H2O2, HCl, Acetonitrile, Room temperature | One-pot, short reaction time, high yield | organic-chemistry.org |

Medicinal Chemistry and Pharmacological Investigations

Exploration as a Precursor for Bioactive Compounds

1H-Benzimidazole-2-carboxaldehyde is a key starting material for synthesizing more complex heterocyclic systems. The aldehyde functional group readily participates in various chemical reactions, including condensations and multi-component reactions, to build elaborate molecular architectures. For instance, it has been utilized in the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives through condensation with o-phenylenediamines followed by N-alkylation. rsc.org Similarly, it serves as a crucial intermediate in creating benzimidazole-tethered pyrazoles and fused benzimidazole (B57391)–isoquinolinone scaffolds, which have shown cytotoxic potential. nih.gov The versatility of this aldehyde as a synthon highlights its importance in generating libraries of compounds for pharmacological screening. researchgate.net

Anticancer Research and Antiproliferative Activities

Derivatives of this compound are a major focus of anticancer research due to their ability to impede the growth of cancer cells through various mechanisms. nih.govnih.gov These compounds have demonstrated a broad spectrum of cytotoxic potential against several human cancer cell lines. nih.gov

Numerous studies have documented the potent antiproliferative effects of this compound derivatives against various cancer cell lines. A particular focus has been on aggressive cancers like triple-negative breast cancer, often using the MDA-MB-231 cell line as a model. For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown significant inhibition against MDA-MB-231 cells. nih.gov In one study, a novel 2-phenylbenzimidazole (B57529) derivative exhibited a strong inhibitory effect on the MDA-MB-231 cell line with an IC₅₀ value of 3.55 μg/mL. researchgate.net Another investigation found that N,2,6-trisubstituted 1H-benzimidazole derivatives were effective in killing MDA-MB-231 cells. rsc.org

| Compound Series | Target Cell Line | Key Findings | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | MDA-MB-231 | Compound 2g showed the best antiproliferative activity. | nih.gov |

| 2-Phenylbenzimidazoles | MDA-MB-231 | Compound 40 exhibited the best IC₅₀ value of 3.55 μg/mL. | researchgate.net |

| N,2,6-Trisubstituted 1H-benzimidazoles | MDA-MB-231, HepG2, MCF7 | Compounds 3k, 3l, 4c, 4g, 4j were found to kill these cancer cells. | rsc.org |

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interact with specific molecular targets crucial for cancer cell survival and proliferation. nih.gov

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, novel 1,2-disubstituted 1H-benzimidazoles have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov Other research has focused on developing 1H-imidazole-2-carboxamides as inhibitors of Axl kinase, a receptor tyrosine kinase involved in oncogenic processes. nih.gov

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that plays a role in tumor immune escape. This compound itself has been shown to exhibit moderate inhibitory activity against IDO1. N-alkylation of the benzimidazole core can enhance this activity, suggesting that this scaffold is a promising starting point for developing novel IDO1 inhibitors for cancer immunotherapy.

DNA is a primary target for many anticancer drugs. Benzimidazole derivatives can interact with DNA through various modes, leading to the disruption of DNA replication and transcription and ultimately inducing cell death. nih.gov

DNA Binding and Intercalation: Certain benzimidazole derivatives, such as bisbenzimidazoles, function as DNA minor groove binders. nih.gov Others can intercalate between DNA base pairs. The interaction between 2-(2-nitrophenyl)-1H-benzimidazole derivatives and double-stranded DNA (dsDNA) has been studied, revealing electrostatic interactions and specific binding constants. For instance, the binding constant for the interaction of 2-(2-nitrophenyl)-1H-benzimidazole (NB) with dsDNA was determined to be 8.22 x 10⁴ M⁻¹. nih.gov

Topoisomerase I Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Benzimidazoles are recognized as a class of Topoisomerase I (Topo I) poisons. nih.gov For example, 1H-benzimidazole-oxadiazole compounds have demonstrated potent antiproliferative action by inhibiting Topo I. nih.gov Another study showed that 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole exerted profound Topo I inhibition. nih.gov

| Derivative Type | Mechanism of DNA Interaction | Example/Finding | Reference |

| 2-(2-nitrophenyl)-1H-benzimidazole | Electrostatic binding to dsDNA | Binding constant (K_b) = 8.22 x 10⁴ M⁻¹ | nih.gov |

| 1H-benzimidazole-oxadiazoles | Topoisomerase I inhibition | Strong antiproliferative activity against HeLa cells. | nih.gov |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Topoisomerase I inhibition | Exerted the most profound Topo I inhibition and cytotoxicity in its series. | nih.gov |

| Bisbenzimidazoles | DNA minor groove binding | Act as DNA minor groove binders, similar to Hoechst 33258. | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzimidazole derivatives. nih.govnih.gov These studies reveal how different chemical modifications to the benzimidazole scaffold influence biological activity. nih.gov

Key SAR findings include:

Substitution at N-1: N-substitution with alkyl groups, particularly those with increased lipophilicity like pentyl and heptyl chains, can enhance antiproliferative activity, likely by improving membrane permeation. nih.govnih.gov

Substitution at C-2: The nature of the substituent at the C-2 position is critical. Phenyl groups with electron-donating substituents (e.g., p-methoxy) have shown a positive effect on anticancer activity. nih.gov

Substitution on the Benzene (B151609) Ring (C-5/C-6): The presence of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) at the C-5 or C-6 position can significantly impact activity. For instance, substituting a benzimidazol-2-yl with a 5-nitrobenzimidazol-2-yl group led to a more powerful and broad-spectrum anticancer action. nih.gov

Antimicrobial Properties

In addition to their anticancer effects, derivatives of this compound have been investigated for their antimicrobial properties. nih.govresearchgate.net The benzimidazole core is a key pharmacophore in several existing antimicrobial agents. nih.gov

Derivatives have shown efficacy against a range of pathogens:

Antibacterial Activity: Various synthesized derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA)) and Gram-negative bacteria (Escherichia coli). rsc.orgnih.gov For example, N,2,6-trisubstituted 1H-benzimidazole derivatives showed potent activity against MSSA and MRSA with MIC values as low as 4–16 μg/mL. rsc.org

Antifungal Activity: Significant activity has also been reported against fungal species, particularly Candida albicans. researchgate.netnih.gov In one study, several 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles displayed moderate antifungal activity against C. albicans. researchgate.net

The development of compounds with dual anticancer and antimicrobial activities is of particular interest, as cancer patients often have weakened immune systems and are susceptible to infections. nih.gov

| Compound Series | Target Organism(s) | Key Findings | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | S. faecalis, S. aureus, MRSA, C. albicans, A. niger | Compound 2g had MICs of 8, 4, and 4 μg/mL against the bacteria. Moderate antifungal activity was observed. | nih.gov |

| N,2,6-Trisubstituted 1H-benzimidazoles | MSSA, MRSA, E. coli, S. faecalis | Compounds 3k, 3l, 4c, 4g, 4j had potent antibacterial activity (MIC = 4–16 μg/mL). | rsc.org |

| 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles | C. albicans | Compounds 13, 15, 18, 20, 21 showed moderate antifungal activity. | researchgate.net |

| 1H-benzimidazole-carboxamides | C. albicans | Compounds 18, 22, 25 exhibited the best activity against C. albicans. | nih.gov |

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against a range of pathogenic bacteria.

Table 1: Antibacterial Activity of 1H-Benzimidazole Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active | nih.govnih.govnih.gov |

| Streptococcus faecalis | Not explicitly detailed in the provided search results. | |

| Bacillus subtilis | Active | nih.gov |

Research has demonstrated that certain derivatives of 1H-benzimidazole exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, various synthesized 1H-benzimidazole compounds have shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govnih.govnih.gov The specific structural features of these derivatives play a crucial role in their antibacterial efficacy.

Antifungal Activity

Derivatives of this compound have also been investigated for their effectiveness against fungal pathogens.

Table 2: Antifungal Activity of 1H-Benzimidazole Derivatives

| Fungal Strain | Activity | Reference |

|---|---|---|

| Candida albicans | Active | nih.govnih.govnih.govnih.gov |

Studies have shown that certain benzimidazole derivatives are effective against Candida albicans and Aspergillus niger. nih.govnih.govnih.govnih.gov The antifungal action is often attributed to the core benzimidazole structure, which is a key pharmacophore in many antifungal agents. The substitution pattern on the benzimidazole ring system significantly influences the antifungal potency.

Antiparasitic and Anthelmintic Activities

A significant area of research for this compound derivatives has been their efficacy against various parasites, particularly helminths.

Table 3: Antiparasitic Activity against Trichinella spiralis

| Compound Type | Efficacy | Reference |

|---|---|---|

| Benzimidazolyl-2-hydrazones | High in vitro activity | nih.govnih.gov |

Derivatives such as benzimidazolyl-2-hydrazones have demonstrated potent in vitro activity against the muscle larvae of Trichinella spiralis. nih.govnih.gov Some of these compounds have shown larvicidal effects superior to clinically used anthelmintic drugs. nih.gov Additionally, a 2-(trifluoromethyl)-1H-benzimidazole derivative also exhibited good in vitro efficacy against T. spiralis muscle larvae. nih.gov

The primary mechanism of anthelmintic action for many benzimidazole derivatives is the inhibition of tubulin polymerization in the parasite.

Table 4: Mechanism of Anthelmintic Action

| Mechanism | Effect | Reference |

|---|

Research has confirmed that the anthelmintic activity of certain benzimidazolyl-2-hydrazones is mediated through the inhibition of tubulin polymerization. nih.gov This disruption of microtubule formation is a key factor in their efficacy against parasites like Trichinella spiralis. Molecular docking studies have further elucidated the binding of these compounds to the colchicine-binding site of tubulin, supporting this mechanism of action. nih.gov

Anti-inflammatory Effects

Benzimidazole derivatives have been recognized for their anti-inflammatory properties.

Table 5: Anti-inflammatory Activity of Benzimidazole Derivatives

| Activity | Mechanism | Reference |

|---|

The anti-inflammatory activity of benzimidazole-based compounds is often linked to their ability to inhibit cyclooxygenases (COXs), which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation. nih.gov Some derivatives have shown significant anti-inflammatory effects in preclinical studies. nih.gov

Antioxidant and Radical Scavenging Properties

Several derivatives of this compound have been found to possess antioxidant and radical scavenging capabilities.

Table 6: Antioxidant and Radical Scavenging Activity

| Activity | Method of Evaluation | Reference |

|---|---|---|

| Radical Scavenging | DPPH and ABTS assays | nih.govnih.gov |

Studies have shown that certain benzimidazole derivatives, particularly those with hydroxyl substitutions, are effective radical scavengers. nih.gov The antioxidant activity of these compounds has been evaluated using various in vitro assays, including the scavenging of stable free radicals like DPPH and ABTS. nih.govnih.gov Furthermore, some derivatives have demonstrated the ability to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov This combined antioxidant and anthelmintic potential is considered a beneficial approach for treating parasitic infections that induce oxidative stress. nih.gov

Potential in Neurological Disorder Treatment

Derivatives of this compound have emerged as promising candidates for the treatment of various neurological disorders. The versatility of the benzimidazole ring allows for structural modifications that can modulate the pharmacological activity of these compounds, making them suitable for targeting specific pathways involved in neurological diseases.

Research has demonstrated the potential of benzimidazole derivatives in managing neuropathic pain. For instance, specific derivatives, namely N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8), have been shown to attenuate morphine-induced paradoxical pain in animal models. frontiersin.org These compounds were found to reduce the expression of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in the neuroinflammatory consequences of long-term opioid use. frontiersin.org This suggests that these derivatives could be developed as potential therapeutic agents for managing opioid-induced hyperalgesia. frontiersin.org

Furthermore, the core structure of this compound is a valuable building block for synthesizing compounds with potential applications in a broader range of neurological conditions. For example, 1-Allyl-1H-benzimidazole-2-carbaldehyde is utilized as a key intermediate in the development of pharmaceuticals targeting neurological disorders. nih.gov This highlights the importance of the aldehyde functional group at the 2-position for further chemical modifications to create diverse libraries of compounds for neurological drug discovery.

In the realm of anxiety disorders, certain benzimidazole derivatives have exhibited notable anxiolytic activity. A study focused on the synthesis of various benzimidazole derivatives and their subsequent evaluation in an elevated plus-maze model in rats revealed significant anti-anxiety effects for several synthesized compounds when compared to the standard drug, diazepam. jyoungpharm.org This indicates the potential of the benzimidazole scaffold in the development of novel anxiolytic agents.

Table 1: Investigated Benzimidazole Derivatives in Neurological Disorders

| Compound/Derivative | Investigated Application | Key Findings |

| N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) | Attenuation of morphine-induced paradoxical pain | Reduced TNF-α expression. frontiersin.org |

| N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) | Attenuation of morphine-induced paradoxical pain | Reduced TNF-α expression. frontiersin.org |

| 1-Allyl-1H-benzimidazole-2-carbaldehyde | Intermediate for neurological disorder drugs | Serves as a key building block. nih.gov |

| Various Synthesized Benzimidazole Derivatives | Anxiolytic activity | Showed significant anti-anxiety effects in animal models. jyoungpharm.org |

Receptor Ligand Studies (e.g., Cannabinoid Receptors, GPCR Inhibitors)

The benzimidazole scaffold has proven to be a versatile framework for the design of ligands targeting various receptors, including cannabinoid receptors and G-protein coupled receptors (GPCRs).

In the field of cannabinoid receptor research, a series of benzimidazole-containing derivatives have been synthesized and evaluated as selective ligands for the cannabinoid receptor 2 (CB2). nih.gov Several of these compounds displayed preferential binding to CB2 over CB1 receptors, with potencies in the sub-micromolar to low micromolar range. nih.gov Notably, two promising compounds were identified: the agonist 1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole and the inverse agonist/antagonist 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole. nih.gov These findings underscore the potential of the benzimidazole core in developing selective CB2 receptor modulators for therapeutic applications.

With respect to GPCRs, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide have been investigated for their affinity to the 5-HT(4) receptor. These studies revealed that modifications at the 3-position of the benzimidazole ring and the piperazine (B1678402) moiety significantly influenced the affinity and functional activity at the 5-HT(4) receptor, leading to the identification of both partial agonists and antagonists.

Table 2: Benzimidazole Derivatives as Receptor Ligands

| Derivative Class | Target Receptor | Pharmacological Profile | Key Findings |

| Benzimidazole-containing derivatives | Cannabinoid Receptor 2 (CB2) | Agonists and Inverse Agonists/Antagonists | Identified potent and selective CB2 ligands. nih.gov |

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT(4) Receptor (GPCR) | Partial Agonists and Antagonists | Structural modifications influenced affinity and activity. |

Prodrug Development Strategies

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome unfavorable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. For benzimidazole-based compounds, which can sometimes exhibit poor water solubility, prodrug strategies have been successfully employed.

One common approach is the introduction of a phosphate (B84403) group to enhance aqueous solubility. For example, a benzimidazole phosphate-ester prodrug was synthesized, which demonstrated a remarkable 30,000-fold increase in water solubility at physiological pH compared to the parent drug. nih.gov This strategy involves chemically modifying the parent benzimidazole derivative to include a phosphate ester, which can be cleaved in vivo by phosphatases to release the active drug. nih.gov

Another prodrug strategy involves the synthesis of more complex derivatives that can be metabolized to the active form. In the development of the Hepatitis C Virus (HCV) NS5A inhibitor Pibrentasvir, which contains a benzimidazole core, various prodrug approaches were explored to improve its solubility and pharmacokinetic profile. rsc.org These strategies involved chemical modifications to the benzimidazole nitrogen atoms to create bioreversible linkages. rsc.org The design of these prodrugs required careful consideration of regioselectivity to ensure efficient conversion to the active parent drug. rsc.org

Table 3: Prodrug Strategies for Benzimidazole Derivatives

| Prodrug Approach | Purpose | Example |

| Phosphate Ester Prodrugs | Enhance aqueous solubility | A benzimidazole phosphate-ester prodrug with a 30,000-fold increase in water solubility. nih.gov |

| Bioreversible Chemical Modifications | Improve solubility and pharmacokinetics | Prodrugs of the HCV NS5A inhibitor Pibrentasvir. rsc.org |

Coordination Chemistry and Metal Complexes

Ligand Properties of 1H-Benzimidazole-2-carboxaldehyde and its Derivatives

This compound and its derivatives are recognized as powerful chelating ligands in coordination chemistry. nih.gov Their ability to form stable complexes with a wide array of metal ions is a direct result of their distinct structural and electronic properties. nih.govnih.gov

The primary coordination sites of this compound involve the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the carboxaldehyde group. rsc.org The imidazole nitrogen acts as a Lewis base, readily donating its lone pair of electrons to a metal center. rsc.org Simultaneously, the carbonyl oxygen of the aldehyde can also coordinate to the metal ion, leading to the formation of a stable chelate ring. mdpi.com In derivatives of this compound, such as Schiff bases formed by the condensation of the aldehyde with an amine, the resulting imine nitrogen introduces an additional coordination site. tandfonline.com This often leads to bidentate or tridentate ligands that can form even more stable metal complexes. tandfonline.com

Spectroscopic studies, particularly infrared (IR) spectroscopy, provide clear evidence of coordination through these sites. A shift in the stretching frequency of the C=N bond of the benzimidazole (B57391) ring and the C=O bond of the carboxaldehyde group upon complexation confirms the involvement of these groups in binding to the metal ion. rsc.org

The presence of both nitrogen and oxygen donor sites in close proximity allows this compound and its derivatives to act as effective chelating agents. nih.gov Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of a stable, cyclic structure known as a chelate. The enhanced stability of these chelated complexes, often referred to as the chelate effect, is a key feature of the coordination chemistry of these ligands.

Derivatives such as Schiff bases derived from this compound can act as bidentate or even polydentate ligands, depending on the nature of the amine used in the condensation reaction. tandfonline.com This versatility in chelation allows for the formation of complexes with various geometries and coordination numbers, which in turn influences their chemical and physical properties, including their catalytic activity. acs.org

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. royalsocietypublishing.org The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the yield and purity of the resulting complex. royalsocietypublishing.org

A wide variety of transition metal complexes of this compound and its derivatives have been synthesized and characterized.

Ruthenium(II) Complexes: Ru(II) complexes of benzimidazole derivatives have been synthesized, often starting from a Ru(II) precursor like [(η6-p-cymene)Ru(μ-Cl)Cl]2. nih.gov These complexes can exhibit a "piano-stool" geometry, where the ruthenium atom is coordinated to the benzimidazole ligand, a p-cymene (B1678584) ring, and chloride ions. nih.gov

Palladium(II) Complexes: The synthesis of Pd(II) complexes often involves the reaction of a benzimidazole-based ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297). mdpi.com These complexes have been investigated for their catalytic activity in cross-coupling reactions. nih.govresearchgate.net

Cobalt(II), Nickel(II), and Copper(II) Complexes: Complexes of Co(II), Ni(II), and Cu(II) with Schiff base derivatives of imidazole-2-carboxaldehyde have been synthesized by reacting the ligand with the corresponding metal chloride or acetate salts in a methanolic or ethanolic solution. mdpi.comrsc.org The resulting complexes have been characterized by various spectroscopic techniques and have shown interesting biological and catalytic properties. mdpi.comrsc.org For instance, a Co(II) complex with a Schiff base derived from imidazole-2-carboxaldehyde has been shown to adopt a tetrahedral geometry. A Ni(II) complex with a similar ligand was found to be diamagnetic, suggesting a square planar geometry.

Manganese(I) Complexes: While direct synthesis of a Mn(I) complex with this compound is not widely reported, the synthesis of Mn(I) carbonyl complexes with other benzimidazole-containing ligands has been achieved. rsc.org These syntheses typically involve the reaction of a manganese carbonyl precursor, such as Mn(CO)5Br, with the benzimidazole ligand. nih.gov The resulting complexes often feature a fac-[Mn(CO)3] core. nih.gov A Mn(II) complex with a derivative of 1H-benzimidazole has also been synthesized from Mn(NO3)2·4H2O. nih.gov

The following table summarizes the synthesis of some transition metal complexes with ligands derived from this compound or its analogs.

| Metal Ion | Ligand Type | Precursor | Solvent | Geometry | Reference(s) |

| Ru(II) | Benzimidazole derivative | [(η6-p-cymene)Ru(μ-Cl)Cl]2 | Methanol/Acetonitrile (B52724) | Piano-stool | nih.gov |

| Pd(II) | Benzimidazole derivative | Pd(OAc)2 | Dichloromethane | Square planar | mdpi.com |

| Co(II) | Imidazole-2-carboxaldehyde Schiff base | CoCl2 | Methanol | Tetrahedral | |

| Ni(II) | Imidazole-2-carboxaldehyde Schiff base | NiCl2 | Methanol | Square planar | |

| Cu(II) | Imidazole-2-carboxaldehyde Schiff base | CuCl2 | Methanol | Square planar | |

| Mn(I) | Benzimidazole co-ligand | Mn(CO)5Br | Not specified | Octahedral | rsc.orgnih.gov |

| Mn(II) | 2-(4-nitrophenyl)-1H-benzimidazole | Mn(NO3)2·4H2O | Not specified | Amorphous | nih.gov |

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound and its analogs have shown significant promise as catalysts in a variety of organic transformations. tandfonline.comnih.gov The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby facilitating the reaction.

The photocatalytic properties of metal complexes are of great interest for their potential applications in environmentally friendly chemical processes. Some metal complexes with benzimidazole-based ligands have been investigated for their ability to catalyze oxidation reactions upon exposure to light. tandfonline.com For instance, copper-benzimidazole complexes have been explored as catalysts for the oxidation of alcohols to aldehydes and ketones. nih.gov

In a typical photocatalytic cycle, the metal complex absorbs light, which excites it to a higher energy state. This excited state can then interact with a substrate and an oxidizing agent, such as hydrogen peroxide or molecular oxygen, to facilitate the oxidation of the substrate. The metal complex is then regenerated, allowing it to participate in further catalytic cycles. While specific studies on the photocatalytic oxidation using complexes of this compound are still emerging, the broader research on related benzimidazole complexes suggests that this is a promising area for future investigation. tandfonline.com The tunability of the ligand structure provides an avenue to optimize the photocatalytic efficiency of these complexes. nih.gov

Biological Applications of Metal Complexes

The incorporation of metal ions into ligands derived from this compound has been shown to significantly influence their biological activity. This section explores the enhanced antimicrobial and anticancer properties of these metal complexes, as well as their interactions with DNA.

Enhanced Antimicrobial Activity

The coordination of metal ions with ligands derived from this compound often leads to a notable enhancement in their antimicrobial properties. Research has demonstrated that while the benzimidazole ligands themselves may exhibit little to no antimicrobial effect, their metal complexes can show considerable activity against a range of microorganisms. ijpcbs.com

For instance, studies on metal complexes of 2-substituted-1H-benzimidazoles have revealed that Cu(II) and Ag(I) complexes are effective against various bacteria and fungi. These include Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri, and Candida albicans. ijpcbs.com The enhanced activity of the metal complexes is often explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of the microorganism's cell membrane.

A study on Schiff bases derived from imidazole-2-carboxaldehyde and their metal complexes further supports this observation. While the free Schiff base ligand showed some activity, the corresponding Cu(II) and Co(II) metal complexes displayed significantly greater inhibition against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. putida) bacteria, as well as the fungus Aspergillus niger.

The following table summarizes the enhanced antimicrobial activity of some benzimidazole-based metal complexes.

| Metal Ion | Ligand Type | Tested Microorganisms | Observed Effect |

| Cu(II), Ag(I) | 2-substituted-1H-benzimidazoles | S. aureus, S. epidermidis, Ps. aeruginosa, S. typhi, Sh. flexneri, C. albicans | Considerable activity, whereas ligands alone had no effect. ijpcbs.com |

| Cu(II), Co(II) | Schiff base of imidazole-2-carboxaldehyde | S. aureus, E. coli, P. putida, B. subtilis, A. niger | Greater activity than the free ligand. |

Anticancer Activity

The complexation of this compound derivatives with various metal ions has emerged as a promising strategy in the development of novel anticancer agents. Numerous studies have shown that these metal complexes can exhibit significantly higher cytotoxicity against cancer cell lines compared to the uncomplexed organic ligands. researchgate.netnih.govroyalsocietypublishing.orgnih.gov

For example, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives demonstrated superior inhibition of cancer cell proliferation over the free ligands. researchgate.netnih.gov Notably, the Zn(II) and Ag(I) complexes were particularly effective against the MDA-MB-231 breast cancer cell line. researchgate.netnih.gov Some of these complexes showed potent multi-targeted anticancer potential, with IC50 values below 10.4 µM across lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. researchgate.netnih.govroyalsocietypublishing.org

Similarly, the formation of copper complexes with 1H-benzimidazole-2-yl hydrazones has been found to dramatically increase their anticancer efficacy. One such Cu(II) complex exhibited a 2.4-fold increase in antileukemic activity and an 8-fold enhancement in cytostatic activity against the MCF-7 breast cancer cell line when compared to its parent hydrazone ligand. nih.gov Furthermore, half-sandwich Ru(II) complexes bearing 2-(2′-quinolyl)benzimidazoles have shown strong and selective cytotoxic effects against human glioblastoma (U373) cancer cells at low concentrations.

The enhanced anticancer activity of these metal complexes is attributed to the synergistic effects of the metal ion and the organic ligand, which can facilitate interaction with biological targets and induce cell death pathways like apoptosis. royalsocietypublishing.org

Below is a table highlighting the anticancer activity of selected benzimidazole-based metal complexes.

| Metal Complex | Cancer Cell Line(s) | Key Findings |

| Zn(II) and Ag(I) complexes of bis-benzimidazole derivatives | MDA-MB-231 (breast), A549 (lung), PC3 (prostate) | More effective than free ligands; IC50 < 10.4 µM. researchgate.netnih.govroyalsocietypublishing.org |

| Cu(II) complex of 1H-benzimidazole-2-yl hydrazone | AR-230 (leukemia), MCF-7 (breast) | 2.4-fold and 8-fold increase in activity, respectively, compared to the ligand. nih.gov |

| Ru(II) complexes of 2-(2′-quinolyl)benzimidazoles | U373 (glioblastoma) | Strong and selective cytotoxic activity at low concentrations. |

DNA Binding and Cleavage Properties

The ability of metal complexes of this compound derivatives to interact with and cleave DNA is a key aspect of their biological activity, particularly in the context of their anticancer properties. These interactions can occur through several modes, including intercalation, groove binding, and electrostatic interactions. tandfonline.com

Schiff base metal complexes derived from benzimidazoles have been shown to be effective DNA binders. tandfonline.com For instance, a series of Co(II), Ni(II), and Cu(II) complexes of a benzimidazole-based Schiff base were found to interact with calf thymus DNA (CT-DNA) primarily through intercalation. tandfonline.com This mode of binding involves the stacking of the planar aromatic part of the complex between the DNA base pairs. Furthermore, these complexes demonstrated the ability to cleave pUC19 plasmid DNA upon photo-irradiation, indicating potential for photonuclease activity. tandfonline.com

The table below summarizes the DNA interaction properties of some benzimidazole-based metal complexes.

| Metal Complex | DNA Interaction Mode | Binding Constant (Kb) | Cleavage Activity |

| Co(II), Ni(II), Cu(II) Schiff base complexes | Intercalation | Not specified | Photoinduced cleavage of pUC19 DNA. tandfonline.com |

| Cu(II), Ni(II), Pd(II), Zn(II) Schiff base complexes | Intercalation/Groove Binding | 6.40 × 10³ - 3.27 × 10⁵ M⁻¹ | Not specified |

Bioimaging with Metal Complexes

There is currently insufficient research data available specifically on the application of metal complexes of this compound for bioimaging purposes.

Materials Science Applications

Development of Advanced Materials

The benzimidazole (B57391) scaffold, readily provided by 1H-Benzimidazole-2-carboxaldehyde, is integral to the development of advanced materials with tailored properties. Its derivatives are widely explored for applications ranging from electronics to protective materials. rsc.org

One significant area of research is in the creation of n-type organic semiconductors. nih.gov Specific benzimidazole derivatives, synthesized from precursors like this compound, exhibit high crystallinity and n-type semiconducting behavior in organic field-effect transistors (OFETs). nih.gov For instance, fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI) has demonstrated respectable electron mobilities, a key characteristic for electronic applications. The planarity of the benzimidazole structure and interactions between carbon and heteroatoms contribute to the high crystallinity necessary for efficient charge transport. nih.gov

Another critical application is the development of corrosion inhibitors for various metals and alloys. nih.govnih.gov Benzimidazole derivatives, synthesized using the aldehyde functional group, can adsorb onto a metal's surface, forming a protective film that prevents or reduces the corrosion rate. nih.govrsc.org These compounds are effective in highly aggressive acidic environments and function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.govnih.gov The effectiveness of these inhibitors is attributed to the benzimidazole ring, which can be protonated in acidic media, and its ability to coordinate with metals. nih.gov

| Inhibitor Derivative | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2 | rsc.org |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 | rsc.org |

| 1-Benzylbenzimidazole | Mild Steel | 1 mol/L HCl | 97.8 | nih.gov |

| 1,2-Dibenzylbenzimidazole | Mild Steel | 1 mol/L HCl | 98.2 | nih.gov |

Polymer and Coating Formulation

This compound is a valuable intermediate in the synthesis of high-performance polymers and functional coatings. rsc.org The benzimidazole moiety is known to impart desirable properties such as thermal stability and chemical resistance to polymer backbones. researchgate.net

In polymer formulation, the aldehyde group of this compound can be utilized in condensation reactions to build polymer chains. The resulting benzimidazole-containing polymers are investigated for specialized applications where durability is paramount. rsc.org For example, 1-Allyl-1H-benzimidazole-2-carbaldehyde, a derivative, is explicitly noted as a valuable compound for developing novel polymers and coatings. chemimpex.com

The primary application in coatings is for corrosion protection. nih.gov Benzimidazole derivatives are formulated into protective coatings for metals used in industries like petroleum. nih.gov These inhibitor molecules adsorb on the metal surface through a combination of physisorption and chemisorption, forming a barrier that significantly slows down corrosive attack. rsc.org The effectiveness of these coatings depends on the specific chemical structure of the benzimidazole derivative, its concentration, and the environmental conditions. nih.govrsc.org

Functional Materials Research

Research into functional materials leverages the unique electronic and chemical properties of the benzimidazole ring system, which can be accessed starting from this compound. The aldehyde functional group provides a reactive site for synthesizing more complex molecules designed for specific functions. nih.govrsc.org

Benzimidazole derivatives are prominent in the research of chemosensors and materials with fluorescent properties. rsc.orgresearchgate.net The design and modification of the benzimidazole structure allow for the fine-tuning of emission maxima and fluorescence quantum yields. nih.gov This tunability is crucial for creating sensors that can detect specific ions or molecules through changes in their optical properties. For example, some benzimidazole derivatives have been reported as colorimetric and fluorescent sensors. researchgate.net

Furthermore, benzimidazole-based materials are investigated for their semiconducting properties in devices like organic field-effect transistors (OFETs). nih.gov By modifying the substituents on the benzimidazole ring, researchers can adjust the HOMO-LUMO energy levels, which is essential for optimizing the performance of electronic devices. nih.gov These materials are valued for their high crystallinity and potential for creating flexible and lightweight electronics. nih.gov

| Material Type | Derivative Class | Key Property | Application | Reference |

| Organic Semiconductor | Naphthalene tetracarboxylic bisbenzimidazole (NTCBI) | n-type mobility (~10⁻² cm² V⁻¹ s⁻¹) | Organic Field-Effect Transistors (OFETs) | nih.gov |

| Fluorescent Sensor | di-Benzimidazole | Anion binding | Nanocontainers, Sensors | researchgate.net |

| Liquid Crystals | 2-(4-(Benzimidazolethio)hexoxy)-biphenyl-4-yl 4-(alkoxy)benzoate | Electronic conduction | Liquid Crystal Displays | researchgate.net |

Self-Assembly Properties in Material Development

The physicochemical nature of the benzimidazole unit, which forms the core of this compound, is highly conducive to the process of self-assembly for creating supramolecular structures. researchgate.net This property is exploited in materials development to construct complex and highly ordered materials from molecular building blocks. consensus.app

The self-assembly is driven by noncovalent interactions, primarily through two mechanisms involving the benzimidazole core:

Metal Coordination: The imidazole (B134444) part of the benzimidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs), coordination polymers, and metal-organic macrocycles. researchgate.net

π-π Stacking: The aromatic benzene (B151609) ring promotes stacking interactions with other aromatic systems, contributing to the stability and order of the assembled structure. researchgate.net

Through these interactions, benzimidazole derivatives can self-assemble into a diverse range of morphologies, including crystals, nanowires, and even more complex macrostructures like microflowers. researchgate.netconsensus.app The final structure and properties of the material are determined by the specific benzimidazole derivative used and the conditions of the assembly process. researchgate.net These self-assembled materials have potential applications in fabricating nanostructures, developing self-healing materials, and as functional components in electronic devices. researchgate.netconsensus.app

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental tool for elucidating the carbon-hydrogen framework of 1H-Benzimidazole-2-carboxaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide unambiguous evidence for the compound's structure.

¹H NMR for Aldehyde Proton and Aromatic Signals

In the ¹H NMR spectrum, the proton of the aldehyde group (-CHO) is highly characteristic, appearing as a sharp singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the electron-withdrawing carbonyl group. The protons on the benzene (B151609) ring of the benzimidazole (B57391) system produce a complex multiplet pattern in the aromatic region, generally observed between δ 7.2 and 7.8 ppm. Furthermore, the N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a very high chemical shift, sometimes exceeding δ 12 ppm, confirming the presence of this functional group.

¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.8 - 10.0 | Singlet |

| Aromatic (Ar-H) | 7.2 - 7.8 | Multiplet |

¹³C NMR for Carbonyl and Benzimidazole Carbons

The ¹³C NMR spectrum provides complementary information by mapping the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal, resonating significantly downfield in the range of δ 185-195 ppm. The carbon atoms of the benzimidazole ring system appear in the aromatic region, typically between δ 110 and 150 ppm. The carbon atom at position 2 (C2), which is bonded to the aldehyde group, is characteristically found around δ 148 ppm.

¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Benzimidazole C2 | ~148 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups present in this compound by measuring the vibrations of its chemical bonds.

Carbonyl (C=O) Stretching Vibrations

A strong and sharp absorption band, which is characteristic of the carbonyl (C=O) group's stretching vibration, is a prominent feature in the IR spectrum of this compound. This band typically appears in the region of 1690–1700 cm⁻¹. Its position and intensity confirm the presence of the aldehyde functionality.

N-H and C=N Stretches

The IR spectrum also provides clear evidence of the benzimidazole ring system. A broad absorption band is often observed in the range of 3100–3300 cm⁻¹, which is characteristic of the N-H bond stretching vibration. The stretching vibration of the carbon-nitrogen double bond (C=N) within the imidazole ring typically gives rise to a peak around 1590-1620 cm⁻¹.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1690 - 1700 |

| Imidazole (N-H) | Stretch | 3100 - 3300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of this compound, thereby confirming its elemental composition. The technique measures the mass-to-charge ratio (m/z) of the molecule after it has been ionized. For this compound (C₈H₆N₂O), the calculated molecular weight is 146.15 g/mol . In mass spectral analysis, a molecular ion peak ([M]⁺) is typically observed at an m/z value of 146. Depending on the ionization method used, a protonated molecular ion peak ([M+H]⁺) at m/z 147 is also commonly detected.

Mass Spectrometry Data for this compound

| Ion Type | Expected Mass-to-Charge Ratio (m/z) |

|---|---|

| Molecular Ion [M]⁺ | 146 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for studying the electronic transitions within this compound. The extended conjugated system, formed by the benzimidazole ring and the coplanar carboxaldehyde group, gives rise to characteristic absorption bands in the ultraviolet region.

Research on benzimidazole derivatives has identified distinct absorption maxima (λmax). For instance, studies on 2-(1H-benzimidazol-2-yl)-1-phenylethan-1-one show an absorption band at approximately 292 nm. nih.gov Another derivative, 2-(2-hydroxyphenyl)-1H-benzimidazole, exhibits multiple bands, including one at 293 nm. nih.gov For this compound itself, a characteristic absorption maximum is observed around 270 nm, which is monitored to assess stability, such as the oxidation of the aldehyde to a carboxylic acid under physiological conditions. The parent 1H-benzimidazole, when dissolved in acetonitrile (B52724), shows distinct absorption features that provide a basis for comparison. researchgate.net These absorptions are typically attributed to π→π* and n→π* electronic transitions within the aromatic and heterocyclic rings. The stability of these compounds in solution for biological assays is often monitored over time using UV-Vis spectroscopy. mdpi.com

Table 1: UV-Vis Absorption Data for 1H-Benzimidazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-(1H-benzimidazol-2-yl)-1-phenylethan-1-one | MeCN | 292 | nih.gov |

| 2-(2-hydroxyphenyl)-1H-benzimidazole | DMSO | 293, 319, 334 | nih.gov |

| This compound | - | ~270 | |

| 1H-Benzimidazole | Acetonitrile | - | researchgate.net |

X-ray Diffraction Studies for Molecular Structure Elucidation

Crystallographic analyses of related benzimidazole compounds reveal that the benzimidazole ring system is typically planar. For example, in one derivative, the maximum deviation from planarity for specific carbon atoms was found to be approximately -0.017(2) Å. The carboxaldehyde group attached at the 2-position generally maintains coplanarity with this ring system, facilitating an extended conjugated π-system.

Crystal packing is significantly influenced by intermolecular forces. Hydrogen bonding is a dominant interaction, with N-H···O and N-H···N hydrogen bonds linking molecules into supramolecular chains and dimers. mdpi.com In some derivatives, these interactions result in specific patterns, such as R2(2)(8) graph-set dimers. Additionally, weak π-π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice, with typical centroid-to-centroid distances ranging from 3.7 to 3.8 Å.

Crystallographic data for derivatives often indicate a monoclinic crystal system with the space group P21/n, where the unit cell parameters reflect the molecule's dimensions and packing efficiency. nih.gov The analysis of the crystal structure of 1H-benzimidazole-2-carboxamide, a closely related compound, also confirms a planar benzimidazole system and highlights the role of hydrogen bonding in forming its crystal structure. researchgate.net

Table 2: Representative Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c or P21/n | nih.gov |

| a (Å) | 9.4568(6) | nih.gov |

| b (Å) | 12.9529(10) | nih.gov |

| c (Å) | 13.7156(8) | nih.gov |

| β (°) | 116.171(4) | nih.gov |